molecular formula C16H16ClNO2S B2360897 2-[(2-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide CAS No. 339108-25-7

2-[(2-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide

Cat. No.: B2360897
CAS No.: 339108-25-7
M. Wt: 321.82
InChI Key: FCYYSJCTCULPMQ-UHFFFAOYSA-N
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Description

2-[(2-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide is a versatile chemical compound extensively used in scientific research for its diverse applications. It is known for its intriguing properties and potential in various research fields.

Preparation Methods

The synthesis of 2-[(2-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide involves several steps. One common method includes the reaction of 2-chlorobenzyl chloride with sodium sulfinate to form the sulfinyl intermediate. This intermediate is then reacted with N-methyl-N-phenylacetamide under specific conditions to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

2-[(2-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl position.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(2-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide has significant applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of fine chemicals and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(2-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets. The sulfinyl group is known to participate in various biochemical pathways, potentially affecting enzyme activity and protein function. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-[(2-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide can be compared with other sulfinyl-containing compounds, such as:

  • 2-[(2-bromobenzyl)sulfinyl]-N-methyl-N-phenylacetamide
  • 2-[(2-fluorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide
  • 2-[(2-iodobenzyl)sulfinyl]-N-methyl-N-phenylacetamide

These compounds share similar structural features but differ in their halogen substituents, which can influence their reactivity and applications. The unique properties of this compound, such as its specific reactivity and potential biological activities, make it a valuable compound in research and industry.

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfinyl]-N-methyl-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2S/c1-18(14-8-3-2-4-9-14)16(19)12-21(20)11-13-7-5-6-10-15(13)17/h2-10H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYYSJCTCULPMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CS(=O)CC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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